![molecular formula C15H20BrNO4S B2814450 (2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797874-58-8](/img/structure/B2814450.png)
(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a bromo group, a methoxy group, an azetidine ring, and a sulfonyl group. These groups could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl and azetidine rings. The exact structure would depend on the specific locations of each of these groups on the rings .Chemical Reactions Analysis
The bromo group could potentially undergo nucleophilic substitution reactions, the methoxy group could participate in ether cleavage reactions, the azetidine ring could undergo ring-opening reactions, and the sulfonyl group could participate in various reactions including reduction and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and methoxy groups could increase the compound’s polarity and potentially its boiling point .Scientific Research Applications
Synthesis of PET Agents for Parkinson's Disease Imaging
Compounds similar to "(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone" have been synthesized for potential use as PET (Positron Emission Tomography) agents. For instance, the synthesis of [11C]HG-10-102-01, aiming to image the LRRK2 enzyme in Parkinson's disease, demonstrates how specific molecular modifications can lead to applications in disease diagnosis and monitoring. The synthesis involved multiple steps including methylation and purification to achieve high radiochemical yield and purity, indicating the compound's potential in neuroimaging applications (Min Wang et al., 2017).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Another scientific application is in the synthesis and evaluation of novel bromophenol derivatives, including the carbonic anhydrase (CA) inhibitory potencies of these compounds. Research has shown that certain bromophenol derivatives can inhibit human isoforms of carbonic anhydrase, a family of enzymes that play crucial roles in physiological processes like pH regulation. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain neurological disorders (Yusuf Akbaba et al., 2013).
Antimicrobial and Antioxidant Applications
Compounds structurally related to "(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone" have been investigated for their antimicrobial properties. The synthesis of specific bromophenol derivatives has shown potential in creating compounds with strong inhibitory activity against various strains of bacteria, indicating possible applications in developing new antimicrobial agents (N. Xu et al., 2003).
Furthermore, the antioxidant properties of similar compounds have been explored, demonstrating their efficacy in scavenging free radicals and potential as natural antioxidants. This suggests applications in preventing oxidative stress-related diseases or in the food industry to prevent oxidative deterioration (Ke-kai Li et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4S/c1-10(2)9-22(19,20)12-7-17(8-12)15(18)13-6-11(21-3)4-5-14(13)16/h4-6,10,12H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZHEPSFIXFIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.